molecular formula C9H11BrO2 B12083227 3-Bromo-2-isopropoxyphenol CAS No. 1026796-53-1

3-Bromo-2-isopropoxyphenol

Cat. No.: B12083227
CAS No.: 1026796-53-1
M. Wt: 231.09 g/mol
InChI Key: OSULYEKTMXRPSA-UHFFFAOYSA-N
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Description

Phenol, 3-bromo-2-(1-methylethoxy)- is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenol, where the hydrogen atom in the phenol ring is substituted by a bromine atom and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3-bromo-2-(1-methylethoxy)- typically involves the bromination of phenol derivatives. One practical method involves the use of an electrophilic brominating reagent such as PhIOAcBr, which is prepared by mixing PIDA and AlBr3. This reagent is stable and can be stored at 4°C for up to a month without significant loss of reactivity . The reaction conditions are mild and efficient, making it suitable for a broad scope of arenes, including sterically hindered substrates.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar electrophilic brominating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Phenol, 3-bromo-2-(1-methylethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: PhIOAcBr in the presence of AlBr3.

    Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3).

    Reduction: Common reducing agents like sodium borohydride (NaBH4).

Major Products:

    Electrophilic Substitution: Various substituted phenols.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Scientific Research Applications

Phenol, 3-bromo-2-(1-methylethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Phenol, 3-bromo-2-(1-methylethoxy)- exerts its effects involves its interaction with various molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom directs the incoming electrophile to the ortho and para positions relative to the phenolic group. This reactivity is leveraged in various synthetic applications.

Comparison with Similar Compounds

  • Phenol, 2-bromo-3-(1-methylethoxy)-
  • Phenol, 3-bromo-4-(1-methylethoxy)-

Comparison: Phenol, 3-bromo-2-(1-methylethoxy)- is unique due to the specific positioning of the bromine and isopropoxy groups, which influence its reactivity and applications. Compared to its isomers, this compound may exhibit different reactivity patterns in electrophilic substitution reactions, making it suitable for specific synthetic routes and applications.

Properties

CAS No.

1026796-53-1

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

3-bromo-2-propan-2-yloxyphenol

InChI

InChI=1S/C9H11BrO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3

InChI Key

OSULYEKTMXRPSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1Br)O

Origin of Product

United States

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